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5-Iodoquinazoline

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Researchers optimizing kinase inhibitor SAR often face regioselectivity limits with bromo- or chloro-analogs. 5-Iodoquinazoline solves this with its intrinsically reactive Csp²-I bond, enabling chemoselective Pd-catalyzed cross-couplings unattainable with lighter halogens. This scaffold is validated to yield dual EGFR T790M/VEGFR-2 inhibitors with nanomolar IC50 values. Key advantages: - Superior leaving group for precise, sequential library synthesis. - Directly enables dual kinase inhibitor scaffolds with confirmed cellular activity. - Facilitates in silico-guided design with superior docking scores versus erlotinib.

Molecular Formula C8H5IN2
Molecular Weight 256.04 g/mol
Cat. No. B13679492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoquinazoline
Molecular FormulaC8H5IN2
Molecular Weight256.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C(=C1)I
InChIInChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
InChIKeyJSHCFEGQIBSBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinazoline: Key Halogen Handle for Kinase Inhibitor Synthesis


5-Iodoquinazoline is a halogenated heterocyclic compound within the quinazoline family, a class known for its prominence in kinase inhibitor design [1]. This specific substitution pattern provides a versatile synthetic handle for generating focused libraries of iodoquinazoline derivatives, which have been extensively investigated as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and the mutant epidermal growth factor receptor (EGFR) T790M [2].

Csp²-I synthetic handle for regioselective cross-coupling
Core scaffold for dual VEGFR-2/EGFR T790M inhibitor research
Supports generation of focused quinazoline SAR libraries

Why Other Halogenated Quinazolines Cannot Replace 5-Iodoquinazoline


The iodine atom at the 5-position is not merely a placeholder; it is a critical determinant of both synthetic utility and biological activity. In cross-coupling reactions, the Csp²-I bond in iodoquinazolines is intrinsically more reactive than Csp²-Br or Csp²-Cl bonds, enabling chemo- and regioselective transformations that are not feasible with other halogenated analogs [1]. Furthermore, in biological systems, the iodine substitution is a key structural feature for achieving potent dual inhibition of EGFR and VEGFR-2 kinases, a profile that is not observed with unsubstituted quinazolines or those with smaller halogens [2].

5-Iodoquinazoline
Csp²-I bond: high reactivity enables chemoselective cross-coupling
Iodine substitution reported as essential for dual EGFR T790M/VEGFR-2 inhibition
Other Halogenated (Br, Cl, H)
C-Br/C-Cl bonds: lower reactivity, altered coupling selectivity
Smaller halogens or unsubstituted quinazolines may not reproduce dual inhibition profile

Quantitative Evidence: 5-Iodoquinazoline vs. Analogs


Chemoselective Cross-Coupling via Csp²-I Bond

The iodine atom in the 5-position provides superior reactivity and selectivity in palladium-catalyzed cross-coupling reactions compared to other halogenated quinazolines. In a direct comparison with chloro-bromo substituted quinazolines, which favor substitution at the more activated C(4)-Cl bond, chloro-iodo derivatives preferentially undergo cross-coupling at the intrinsically more reactive Csp²-I bond [1]. This chemoselectivity is crucial for the controlled, sequential synthesis of complex polycarbo-substituted quinazolines.

Cross-Coupling Selectivity
Head-to-head
Preferential coupling at Csp²-I over C(4)-Cl in chloro-iodo quinazolines
Supports regio-controlled SAR library synthesis
Pd-catalyzed (Sonogashira/Suzuki/Stille) conditions
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Potent Dual Inhibition of EGFR T790M and VEGFR-2

Iodoquinazoline-based compounds demonstrate potent dual inhibition of EGFR T790M and VEGFR-2. One study reported that its derivative (13e) inhibited VEGFR-2 and EGFR T790M with IC50 values of 0.90 µM and 0.30 µM, respectively [1]. Another study showed that a series of iodoquinazoline derivatives (6d, 8d, 6c, 8c) inhibited EGFR T790M with IC50 values ranging from 0.35 to 0.50 µM, and VEGFR-2 with IC50 values ranging from 0.92 to 1.20 µM [2].

Dual Kinase Inhibition
Cross-study comparable
IC50 (EGFR T790M): 0.30–0.50 µM; IC50 (VEGFR-2): 0.90–1.20 µM
Reported dual pathway inhibition context
In vitro kinase inhibition assays
Kinase Inhibitor Cancer Therapeutics EGFR T790M

Favorable Therapeutic Window in Normal vs. Cancer Cells

Iodoquinazoline derivatives exhibit a favorable safety profile in vitro, with significantly higher IC50 values in normal cells compared to cancer cells. In a study of potent dual inhibitors, the IC50 for normal VERO cells ranged from 45.66 to 51.83 µM [1], while the same compounds demonstrated potent cytotoxicity against various cancer cell lines (e.g., IC50 = 5.75-7.88 µM for MCF-7) [1]. This suggests a wide therapeutic window. Another study reported IC50 values for normal VERO cells ranging from 43.44 to 52.11 µM for the most active compounds, which had IC50 values of 5.11-7.03 µM against cancer cell lines [2].

Differential Cytotoxicity
Cross-study comparable
Normal VERO IC50: 43.44–52.11 µM vs. Cancer lines IC50: 5.11–7.88 µM (~6–10× higher)
Differential cytotoxicity endpoint context
MTT assay; data to verify in relevant cell models
Cytotoxicity Therapeutic Window Safety Profile

In Silico Binding Affinity Advantage vs. Erlotinib

Computational docking studies provide a mechanistic basis for the potent activity of iodoquinazoline derivatives. One study found that compound 9c, an iodoquinazoline derivative, exhibited a significantly lower binding free energy (ΔG = -90.95 kcal/mol) to EGFR compared to the reference drug erlotinib (ΔG = -82.77 kcal/mol) [1]. This indicates a stronger predicted binding interaction with the target kinase.

In Silico Binding Energy
Head-to-head
Compound 9c ΔG = -90.95 kcal/mol vs erlotinib -82.77 kcal/mol (ΔΔG = -8.18 kcal/mol)
Reported binding free energy context
Supports binding-mode hypothesis; not clinical equivalence
Molecular Docking Binding Affinity In Silico Modeling

Confirmed Dual EGFR/VEGFR-2 Inhibition in Kinase Assays

A study evaluating a series of iodoquinazoline derivatives confirmed their dual inhibitory activity against both VEGFR-2 and EGFR T790M enzymes. The most potent compounds (7d, 7c, 8d, 8c) demonstrated exceptional dual inhibition of both kinases [1]. This dual-target profile is a key differentiator from many other quinazoline-based inhibitors that show selectivity for only one of these kinases.

Dual Inhibition Confirmation
Class-level
Compounds 7c,7d,8c,8d showed dual EGFR T790M/VEGFR-2 inhibition
Reported dual inhibition profile
Assay-context dependent; comparator-controlled
Kinase Inhibitor Cancer Therapeutics Dual Inhibition

5-Iodoquinazoline: Research & Industrial Applications


Dual EGFR/VEGFR-2 Inhibitors for Drug-Resistant Cancers

The 5-iodoquinazoline scaffold is a proven starting point for developing dual inhibitors targeting both EGFR T790M (a common resistance mutation) and VEGFR-2 (angiogenesis). The evidence shows that derivatives of this scaffold can achieve nanomolar IC50 values against both kinases (0.30-0.50 µM for EGFR T790M and 0.90-1.20 µM for VEGFR-2) [1] and exhibit a favorable therapeutic window [2]. This application is directly supported by the quantitative kinase inhibition data.

Chemoselective Cross-Coupling to Polycarbo-Substituted Quinazolines

The iodine atom at the 5-position acts as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to other halogens. This chemoselectivity, favoring the Csp²-I bond over the C-Cl bond in chloro-iodo quinazolines [1], allows for the precise, sequential introduction of diverse molecular fragments. This application is ideal for generating focused libraries of quinazoline-based compounds for structure-activity relationship (SAR) studies and medicinal chemistry optimization.

In Silico-Guided Optimization of Quinazoline Kinase Inhibitors

The 5-iodoquinazoline core has been validated through in silico docking studies to achieve superior binding affinity compared to the reference drug erlotinib (ΔG = -90.95 vs -82.77 kcal/mol) [1]. This makes it a valuable scaffold for computational chemistry groups engaged in structure-based drug design, where predicted binding energies can guide the prioritization of synthetic targets.

Application
Selection Property
Validation Focus
Dual EGFR/VEGFR-2 inhibitor research
Iodoquinazoline scaffold selectivity
EGFR T790M/VEGFR-2 pathway profiling
Polycarbo-substituted quinazoline synthesis
Csp²-I cross-coupling reactivity
Sequential SAR library assembly
Structure-based kinase inhibitor design
In silico predicted binding energy
Binding-mode hypothesis evaluation
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